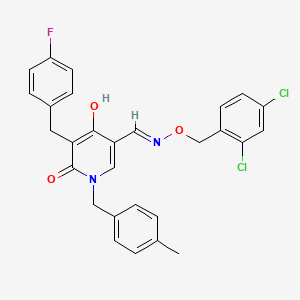

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions, starting from basic building blocks like resorcinol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, or 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. These syntheses often employ reactions such as lithium–bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation, demonstrating the complexity and precision required in organic synthesis (Duan-zhi, 2005); (Boros et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like IR, ~1HNMR, ESI-MS spectra, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Si-jia, 2011).

Chemical Reactions and Properties

The chemical reactions involving oximes and organo-derivatives of Group III elements highlight the compound's reactivity, including the formation of methane and crystalline oximate from Pyridine-2-carbaldehyde oxime reacting with trimethylborane. Such reactions are pivotal for understanding the compound's behavior in various chemical environments (Pattison & Wade, 1968).

Physical Properties Analysis

The synthesis and analysis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds provide insights into the physical properties like solubility, stability, and chromatographic behavior, which are crucial for the compound's practical applications (Wiesenthal et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with metals, are studied through reactions with oximes, organo-derivatives, and catalysis involving carbohydrate-derived oxime ethers. These properties determine the compound's suitability for specific applications and its behavior in complex chemical systems (Brunner et al., 2001).

Scientific Research Applications

Synthesis and Structural Analysis

- Compounds with similar structures have been synthesized and analyzed for their molecular and crystal structures. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized and characterized, revealing a nonplanar molecule with a chair conformation of the piperidine ring and a dihedral angle of 86.1° between the pyridine and benzene rings. This study suggests potential applications in structural chemistry and material science (Xue Si-jia, 2011).

Metabolic Studies

- Some studies have investigated the metabolic pathways of similar compounds. For example, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldoxime was studied for its excretion pathways, mainly through the urinary route, and transformations into other compounds. This suggests potential applications in pharmacokinetics and drug metabolism research (Pham-Huu-Chanh, S. Chanvattey, J. Patte, 1970).

Chemical Properties and Reactivity

- Research on related compounds has explored their chemical properties and reactivity. For example, the study of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one investigated the compound's molecular geometry and crystal structure, highlighting potential applications in the study of molecular interactions and the development of new materials (Jianying Huang, F. Zhou, 2011).

properties

IUPAC Name |

5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23Cl2FN2O3/c1-18-2-4-20(5-3-18)15-33-16-22(14-32-36-17-21-8-9-23(29)13-26(21)30)27(34)25(28(33)35)12-19-6-10-24(31)11-7-19/h2-11,13-14,16,34H,12,15,17H2,1H3/b32-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAMGGFYWUQDNA-HIWRWHBISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)C=NOCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl2FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)

![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)

![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)